molecular formula C22H29FO4 B12424609 Fluocortolone-d3

Fluocortolone-d3

Cat. No.: B12424609
M. Wt: 379.5 g/mol
InChI Key: GAKMQHDJQHZUTJ-RCHQUNLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluocortolone-d3 is a deuterated form of fluocortolone, a glucocorticoid with anti-inflammatory properties. It is used in various medical applications, particularly for treating localized skin reactions and systemic conditions. The deuterium labeling in this compound makes it useful in scientific research, especially in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluocortolone-d3 involves the incorporation of deuterium atoms into the fluocortolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Fluocortolone-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Fluocortolone-d3 is widely used in scientific research due to its deuterium labeling. Some key applications include:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Researchers use this compound to investigate metabolic pathways and identify metabolites.

    Drug Development: The compound is used in the development of new drugs, particularly in understanding the pharmacodynamics and pharmacokinetics of glucocorticoids.

    Biological Research: this compound is employed in studies related to inflammation, immune response, and other biological processes.

Mechanism of Action

Fluocortolone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the release of inflammatory mediators, reduces capillary permeability, and suppresses immune responses. These actions result in the reduction of inflammation and associated symptoms.

Comparison with Similar Compounds

Similar Compounds

    Fluocortolone: The non-deuterated form of fluocortolone, used for similar medical applications.

    Difluocortolone: Another glucocorticoid with similar anti-inflammatory properties, used in dermatology.

    Fluorometholone: A glucocorticoid used primarily in ophthalmology for treating eye inflammation.

Uniqueness

Fluocortolone-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in pharmacokinetic studies. This makes this compound a valuable tool in drug development and metabolic research.

Properties

Molecular Formula

C22H29FO4

Molecular Weight

379.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1/i1D3

InChI Key

GAKMQHDJQHZUTJ-RCHQUNLISA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F

Origin of Product

United States

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